1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene
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Overview
Description
1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, featuring two methoxy groups, two fluorine atoms, and a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The fluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1,4-dimethoxy-2-fluoro-5-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the fluorine atoms and fluoromethyl group, making it less lipophilic and metabolically stable.
1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but lacks the fluoromethyl group, affecting its reactivity and interactions.
2,5-Dimethoxy-4-fluorobenzylbromide: Contains a bromine atom instead of a fluoromethyl group, altering its chemical properties and reactivity.
Uniqueness: 1,4-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both fluorine atoms and a fluoromethyl group, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-fluoro-4-(fluoromethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
XJFOVWZBKGRIKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CF)OC)F |
Origin of Product |
United States |
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